4-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
CAS No.: 2549063-56-9
Cat. No.: VC11836550
Molecular Formula: C21H27N7
Molecular Weight: 377.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549063-56-9 |
|---|---|
| Molecular Formula | C21H27N7 |
| Molecular Weight | 377.5 g/mol |
| IUPAC Name | 2-[[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C21H27N7/c1-17-14-20(24-21(22-17)27-7-4-5-8-27)26-12-10-25(11-13-26)15-18-16-28-9-3-2-6-19(28)23-18/h2-3,6,9,14,16H,4-5,7-8,10-13,15H2,1H3 |
| Standard InChI Key | VBJCJUMXOTWEPW-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4 |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Physicochemical Properties
The compound has a molecular formula of C₂₁H₂₇N₇ and a molecular weight of 377.5 g/mol. Its IUPAC name, 2-[[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine, reflects its multicomponent architecture:
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Imidazo[1,2-a]pyridine: A bicyclic system known for enhancing pharmacokinetic properties and target binding .
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Piperazine linker: Facilitates conformational flexibility and solubility, common in kinase inhibitors .
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Pyrimidine-pyrrolidine substituent: Contributes to hydrogen bonding and steric interactions with biological targets .
Table 1: Molecular Properties of 4-[4-({Imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
| Property | Value | Source |
|---|---|---|
| CAS No. | 2549063-56-9 | |
| Molecular Formula | C₂₁H₂₇N₇ | |
| Molecular Weight | 377.5 g/mol | |
| IUPAC Name | 2-[[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine | |
| SMILES | CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)CC4=CN5C=CC=CC5=N4 |
Synthetic Pathways and Chemical Reactivity
Synthesis Strategies
While no explicit synthesis route for this compound is documented, analogous imidazo[1,2-a]pyridine derivatives are typically synthesized via:
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Nucleophilic substitution: Piperazine reacts with halogenated pyrimidine intermediates under basic conditions.
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Cyclization reactions: Imidazo[1,2-a]pyridine formation via Gould-Jacobs or microwave-assisted cyclization .
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Functional group modifications: Alkylation or acylation of secondary amines in piperazine/pyrrolidine .
For example, VulcanChem reports that related compounds employ multi-step protocols involving:
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Step 1: Coupling of 2-aminopyridine with ethyl chloroacetoacetate to form imidazo[1,2-a]pyridine.
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Step 2: Piperazine alkylation using chloro-pyrimidine intermediates.
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Step 3: Final functionalization with pyrrolidine via Buchwald-Hartwig amination .
Reactivity and Stability
The compound’s reactivity is influenced by:
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Electrophilic aromatic substitution at the imidazo[1,2-a]pyridine C3 position .
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Secondary amine reactivity in piperazine and pyrrolidine, enabling salt formation or cross-coupling .
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Hydrolytic stability: The methoxy and methyl groups on pyrimidine may reduce metabolic oxidation compared to unsubstituted analogs .
Computational and Molecular Docking Insights
Target Prediction and Binding Modes
Molecular docking studies of structurally similar compounds suggest affinity for:
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Kinases (e.g., c-KIT, FLT3): The imidazo[1,2-a]pyridine core occupies the ATP-binding pocket, while the piperazine-pyrrolidine side chain extends into hydrophobic regions .
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Epigenetic regulators (e.g., CBP/EP300): The pyrimidine moiety interacts with bromodomain acetyl-lysine recognition sites .
Table 2: Predicted Biological Targets and Binding Affinities
| Target | Predicted IC₅₀ (nM) | Computational Method | Source |
|---|---|---|---|
| c-KIT (V654A mutant) | 10–50 | AutoDock Vina | |
| FLT3-ITD | 20–100 | Glide SP | |
| CYP51 (Antifungal) | 500–1000 | Molecular Dynamics |
ADMET Profiling
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Absorption: High permeability due to logP ~3.2 (estimated via SwissADME) .
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hERG inhibition: Moderate risk (predicted IC₅₀ = 1.2 µM), necessitating structural optimization .
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Metabolic stability: Resistant to aldehyde oxidase (AO)-mediated oxidation due to methyl substitution on pyrimidine .
Future Directions and Challenges
Research Gaps
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In vivo efficacy: No pharmacokinetic data exist for this compound, though analogs show oral bioavailability >30% in murine models .
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Synthetic scalability: Multi-step routes may require optimization for industrial-scale production .
Clinical Translation
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